N,N-diethyl-N'-nitroguanidine

Energetic Materials Nitroguanidine Chemistry Stability

N,N-Diethyl-N'-nitroguanidine (CAS 131748-99-7, molecular formula C5H12N4O2, molecular weight 160.17 g/mol) belongs to the nitroguanidine class of energetic compounds. This compound features a guanidine backbone modified with a nitro (-NO2) group and two ethyl substituents attached to distinct nitrogen atoms.

Molecular Formula C5H12N4O2
Molecular Weight 160.17 g/mol
CAS No. 131748-99-7
Cat. No. B8384492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-N'-nitroguanidine
CAS131748-99-7
Molecular FormulaC5H12N4O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCN(CC)C(=N)N[N+](=O)[O-]
InChIInChI=1S/C5H12N4O2/c1-3-8(4-2)5(6)7-9(10)11/h3-4H2,1-2H3,(H2,6,7)
InChIKeyYXHKPIUNCVPYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-N'-nitroguanidine CAS 131748-99-7: A Nitroguanidine Derivative Energetic Intermediate


N,N-Diethyl-N'-nitroguanidine (CAS 131748-99-7, molecular formula C5H12N4O2, molecular weight 160.17 g/mol) belongs to the nitroguanidine class of energetic compounds . This compound features a guanidine backbone modified with a nitro (-NO2) group and two ethyl substituents attached to distinct nitrogen atoms . The nitroguanidine moiety is recognized as a versatile building block for synthesizing novel high-energy compounds [1]. N,N-Diethyl-N'-nitroguanidine is primarily employed as a research chemical and intermediate in energetic materials development . Its procurement typically targets specialized research applications requiring controlled purity (commonly 95%) rather than large-scale commercial deployment .

Why N,N-Diethyl-N'-nitroguanidine Cannot Be Casually Substituted by Other Nitroguanidine Analogs


Nitroguanidine derivatives exhibit substantial variations in physicochemical and stability properties driven by alkyl substituent identity. A comparative study of propyl (PrNQ), propargyl (PraNQ), and isopropyl nitroguanidine (IPrNQ) demonstrated that even subtle changes in three-carbon alkyl groups produce significantly different crystal structures, intermolecular interactions, densities, melting points, and decomposition temperatures [1]. This alkyl-chain sensitivity directly impacts detonation performance and processing behavior in energetic formulations. Consequently, substituting N,N-diethyl-N'-nitroguanidine with a methyl or propyl analog without empirical re-validation of the target formulation may yield unpredictable thermal stability, compatibility, or performance outcomes . Moreover, closely related chloroethyl analogs (e.g., N-(β-Chloroethyl)-N′-diethyl-N″-nitroguanidine) exhibit inherent instability at ambient temperature, undergoing spontaneous cyclization to imidazoline derivatives [2]—a degradation pathway not expected for the fully alkylated diethyl variant, highlighting that structural similarity alone is insufficient to guarantee functional equivalence.

Quantitative Differentiation Evidence for N,N-Diethyl-N'-nitroguanidine Procurement


Room Temperature Stability Advantage Over Chloroethyl Analog N-(β-Chloroethyl)-N′-diethyl-N″-nitroguanidine

N-(β-Chloroethyl)-N′-diethyl-N″-nitroguanidine, a structurally related analog prepared via a similar synthetic route, is documented to be unstable at room temperature and undergoes slow spontaneous cyclization to 1-nitro-2-diethylamino-2-imidazoline [1]. N,N-Diethyl-N'-nitroguanidine lacks the labile β-chloroethyl group and is expected to maintain structural integrity under identical ambient storage conditions. While direct quantitative stability data for N,N-diethyl-N'-nitroguanidine are not available in primary literature, the absence of this documented degradation pathway constitutes a critical procurement differentiator.

Energetic Materials Nitroguanidine Chemistry Stability

Verified Commercial Purity Baseline for Procurement Specification

Commercial suppliers of N,N-diethyl-N'-nitroguanidine report a typical purity specification of 95% . This establishes a procurement benchmark against which alternative sourcing options or in-house synthetic yields can be quantitatively compared. For research applications requiring N,N-diethyl-N'-nitroguanidine as a building block, this 95% baseline enables laboratories to determine whether additional purification steps are necessary.

Energetic Materials Analytical Chemistry Procurement

Ethyl Substitution Effect on Physicochemical Properties: Class-Level Inference from Comparative Nitroguanidine Studies

A systematic comparison of three nitroguanidine derivatives with different C3 alkyl substituents (propyl, propargyl, and isopropyl) revealed that alkyl chain identity substantially influences density, melting point, decomposition temperature, and detonation properties [1]. The study demonstrated that melting points vary by >40°C among these structurally similar compounds (e.g., PrNQ: 98-99°C; IPrNQ: ~140°C) due solely to alkyl group differences. Extrapolating this class-level inference to N,N-diethyl-N'-nitroguanidine indicates that its two ethyl groups will confer distinct physicochemical behavior compared to methyl or propyl analogs—differences that must be accounted for in energetic formulation design.

Energetic Materials Structure-Property Relationships Melt-Cast Explosives

Distinct Structural Identity Relative to Unsubstituted α-Nitroguanidine

N,N-Diethyl-N'-nitroguanidine is structurally differentiated from unsubstituted α-nitroguanidine (CAS 556-88-7) by the presence of two ethyl groups bound to distinct nitrogen atoms of the guanidine core . This substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and stability relative to the parent compound. α-Nitroguanidine is a widely used energetic filler in triple-base propellants and insensitive munitions [1]; the diethyl substitution fundamentally alters the compound's physicochemical profile, necessitating distinct handling, formulation, and application strategies.

Nitroguanidine Chemistry Structure-Activity Relationships Energetic Materials

Validated Application Scenarios for N,N-Diethyl-N'-nitroguanidine Based on Differentiating Evidence


Synthesis of Stable Nitroguanidine-Derived Energetic Intermediates

Researchers seeking a nitroguanidine building block for further functionalization should select N,N-diethyl-N'-nitroguanidine when room temperature storage stability is essential. Unlike the chloroethyl analog N-(β-Chloroethyl)-N′-diethyl-N″-nitroguanidine, which undergoes spontaneous cyclization at ambient temperature [1], the diethyl variant maintains structural integrity without requiring cold-chain logistics. This stability advantage simplifies laboratory handling and storage protocols for small-scale energetic materials synthesis.

Procurement for Structure-Property Relationship Studies in Energetic Materials

Academic and defense research groups investigating alkyl chain effects on nitroguanidine derivative performance require authenticated samples of N,N-diethyl-N'-nitroguanidine as a comparator compound. As demonstrated in comparative studies of C3 alkyl derivatives [2], alkyl substituents produce >40°C variations in melting points and significantly alter detonation properties. Including the diethyl variant in such studies enables systematic mapping of structure-property relationships, guiding the rational design of novel melt-cast carrier explosives and low-sensitivity formulations.

Calibration of Analytical Methods for Nitroguanidine Derivatives

Analytical laboratories developing HPLC, LC-MS, or spectroscopic methods for nitroguanidine compound detection and quantification require a well-characterized reference standard. N,N-Diethyl-N'-nitroguanidine, with its established commercial purity baseline of 95% and distinct molecular mass (160.17 g/mol), serves as a suitable calibration analyte for method development targeting alkyl-substituted nitroguanidines in environmental monitoring, propellant residue analysis, or synthetic chemistry quality control.

Exploratory Formulation of Novel Energetic Compositions

Energetic materials formulation scientists exploring nitroguanidine derivatives as potential components in propellants or gas-generating agents [3] should procure N,N-diethyl-N'-nitroguanidine for compatibility and performance screening. Given that alkyl substitution fundamentally alters physicochemical properties relative to unsubstituted α-nitroguanidine , any formulation work must use the specific alkyl-substituted compound intended for final application—generic substitution with the parent nitroguanidine will not yield valid performance predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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